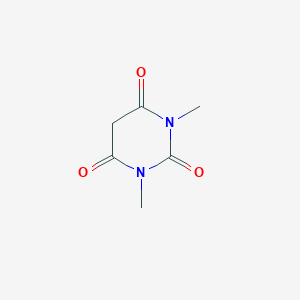

1,3-Dimethylbarbituric acid

Description

Contextualization within the Barbituric Acid Family and Cyclic Ureide Derivatives

1,3-Dimethylbarbituric acid, with the chemical formula C₆H₈N₂O₃, belongs to the larger family of barbituric acid derivatives. nbinno.com Barbituric acid itself is a heterocyclic compound based on a pyrimidine framework, first synthesized by Adolf von Baeyer in 1864. wikipedia.orgmdpi.com These compounds are classified as cyclic ureides, characterized by a urea molecule integrated into a cyclic structure. The defining feature of this compound is the presence of two methyl groups at the nitrogen atoms in positions 1 and 3 of the pyrimidine ring. nbinno.com This substitution distinguishes it from its parent compound and other derivatives, influencing its physical and chemical properties, such as its melting point of approximately 121–123°C and its solubility in hot water. nbinno.com

Significance as a Research Molecule in Contemporary Organic Chemistry

The importance of this compound in modern organic chemistry stems from its role as an active methylene compound. chemicalbook.com This characteristic makes it a valuable reagent in various carbon-carbon bond-forming reactions. nbinno.com It is widely employed in the synthesis of diverse heterocyclic compounds, including pyranopyrimidines, pyrrolopyrimidines, and pyrazolopyrimidines. nbinno.com

One of the most notable applications of this compound is in the Knoevenagel condensation reaction, where it serves as both a reactant and a catalyst. chemicalbook.comsigmaaldrich.com This reaction is fundamental for creating new carbon-carbon bonds. sigmaaldrich.com Furthermore, its derivatives are crucial in more complex transformations, such as the enantioselective synthesis of isochromene pyrimidinedione derivatives and the microwave-promoted indirect functionalization of alcohols. sigmaaldrich.com The electrophilicity of its arylidene derivatives has been a subject of study, highlighting their potential in conjugate additions and cycloaddition reactions. mdpi.com Recent research has also explored its use in the synthesis of novel compounds with potential biological activities, such as anti-urease agents. bohrium.com

Historical Perspective of its Discovery and Early Research Applications

Propriétés

IUPAC Name |

1,3-dimethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-7-4(9)3-5(10)8(2)6(7)11/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSASNKOFCZVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=O)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061115 | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-42-6 | |

| Record name | Dimethylbarbituric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethylbarbituric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethylbarbituric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethylbarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Dimethylbarbituric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZWY29H946 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Refined Synthesis Routes for 1,3-Dimethylbarbituric Acid

Traditional methods are being optimized and newer catalytic routes are being developed to enhance the manufacturing process of this compound.

The classical synthesis of this compound involves the cyclocondensation reaction of 1,3-dimethylurea and malonic acid. uit.nonbinno.com This reaction is typically carried out in acetic acid, with acetic anhydride serving as a dehydrating agent to facilitate the formation of the pyrimidine ring. finerchem.comnbinno.com

The conventional cyclocondensation method presents several challenges that can impact the final yield and product quality. A significant drawback is the need to remove the acetic acid solvent and excess acetic anhydride by distillation after the reaction. google.com The resulting crude product often requires extensive purification, including decolorization and multiple recrystallization steps, to achieve the desired purity. google.com Furthermore, this method can be less atom-economical due to the use of large quantities of malonic acid and acetic anhydride. google.com

In this route, acetic acid acts as the solvent, while acetic anhydride is consumed as the dehydrating agent. nbinno.comgoogle.com Post-reaction, purification protocols are critical. Common purification techniques include crystallization from water or ethanol. finerchem.comgatech.edu For higher purity, sublimation in a vacuum or recrystallization from a carbon tetrachloride/chloroform mixture may be employed. finerchem.com The efficiency of these purification steps is crucial, as significant product loss can occur during successive crystallizations. gatech.edu

An alternative and more refined approach involves the reaction of a malonic ester, such as dimethyl malonate or diethyl malonate, with 1,3-dimethylurea. google.comgoogle.com This method utilizes a catalyst and offers advantages in terms of raw material cost, operational simplicity, and improved product yield. google.comgoogle.com The underlying chemistry involves the deprotonation of the malonic ester to form an enolate, which then acts as a nucleophile. libretexts.org

This synthetic route is effectively catalyzed by sodium alkoxides, with sodium ethylate and sodium methylate being common choices. google.comgoogle.com The reaction is performed in non-aqueous or alcoholic solvents. google.comgatech.edu Preferred solvent systems include lower aliphatic alcohols like ethanol, methanol, or n-butanol, sometimes in combination with aromatic solvents such as toluene or xylene. google.comgoogle.com The sodium alkoxide acts as a base to generate the reactive enolate from the malonic ester, which is a key step in the condensation process. libretexts.org

Optimizing reaction conditions is key to maximizing the yield and purity of this compound in this catalytic process. The reaction is typically conducted by heating the mixture to a temperature range of 60–120 °C under reflux for approximately 9 to 10 hours. google.comgoogle.com Following the reaction, the product is isolated by cooling the mixture to precipitate a solid, which is the sodium salt of the barbiturate. This solid is filtered, dissolved in water, and then acidified with an acid like hydrochloric acid to a pH of 1-2. This acidification step precipitates the final this compound, which can be further purified by recrystallization. google.comgoogle.com This refined process has been reported to achieve yields of 75-76%. google.comgoogle.com

Table 1: Comparison of Reaction Parameters in the Catalytic Alkylation of Malonic Esters with 1,3-Dimethylurea

| Malonic Ester | Molar Ratio (Ester:Urea) | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Diethyl Malonate | 1.1 : 1.0 | Sodium | Absolute Ethanol | Reflux | 6 | 33 | gatech.edu |

| Diethyl Malonate | 1.2 : 1.1 | Sodium Ethylate | n-Butanol, Toluene | 100-120 | 9 | 75 | google.com |

| Dimethyl Malonate | 1.1 : 1.0 | Sodium Ethylate | n-Butanol, Toluene | 90-110 | 10 | 76 | google.comgoogle.com |

| Dimethyl Malonate | 1.3 : 1.2 | Sodium Ethylate | n-Butanol, Toluene | 100-120 | 10 | 75 | google.comgoogle.com |

Sodium Alkoxide Catalysis in Non-Aqueous Media

Advanced Reaction Mechanisms and Pathways

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an active methylene compound with an aldehyde or ketone. rltsc.edu.in this compound, possessing an active methylene group, readily participates in this reaction. sigmaaldrich.com

This compound not only acts as a reactant but can also serve as a catalyst in Knoevenagel condensation reactions, particularly with aromatic aldehydes. nbinno.comottokemi.com This catalytic activity enhances reaction rates and yields. nbinno.com The reaction is a powerful strategy for creating carbon-carbon double bonds. rltsc.edu.in Studies have shown that the condensation of various aldehydes with this compound can be efficiently catalyzed by novel acidic organic salts, such as a DABCO-based tetracationic acidic organic salt, in water, leading to high yields of the corresponding Knoevenagel adducts. researchgate.nettandfonline.com The products of these reactions are valuable intermediates for various synthetic applications. researchgate.netrsc.org

Research has demonstrated the effectiveness of different catalysts for this transformation. For instance, a novel tetracationic acidic organic salt based on DABCO has been synthesized and used as a catalyst for the Knoevenagel condensation of aldehydes with this compound in water, affording the products in 85–95% yields. researchgate.nettandfonline.com

Table 1: Catalytic Knoevenagel Condensation of Aldehydes with this compound

| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |

| Various Aromatic Aldehydes | DABCO-based tetracationic acidic organic salt | Water | 85-95 | researchgate.nettandfonline.com |

| Pyrene-1-carboxaldehyde | Hollow Pd6 water-soluble cage | Not specified | Not specified | sigmaaldrich.com |

| Various Aromatic Aldehydes | Self-sorted Pd7 molecular boat | Not specified | Not specified | sigmaaldrich.com |

The Knoevenagel condensation of this compound with aldehydes serves as a key step in the synthesis of various fused heterocyclic systems. nbinno.com A notable example is the formation of furo[2,3-d]pyrimidine derivatives. sigmaaldrich.comottokemi.com These multicomponent reactions often proceed via a domino Knoevenagel condensation/hetero-Diels-Alder reaction sequence. nih.govscienceopen.com

For instance, the reaction of an aromatic aldehyde with this compound and ethyl vinyl ether or 2,3-dihydrofuran, catalyzed by indium(III) chloride, produces novel pyrano[2,3-d]pyrimidines and furopyrano[2,3-d]pyrimidines in high yields (80–99%). nih.govscienceopen.com The reaction mechanism involves the initial Knoevenagel condensation to form an electron-deficient diene, which then undergoes a hetero-Diels-Alder reaction. nih.govscienceopen.com This methodology provides an efficient route to biologically significant fused pyrimidines. nih.govscienceopen.com The synthesis of 5-aryl-6-(alkyl- or aryl-amino)-1,3-dimethylfuro[2,3-d]pyrimidine derivatives has also been achieved through the reaction of isocyanides and pyridinecarbaldehydes in the presence of this compound. sigmaaldrich.com

Table 2: Synthesis of Fused Heterocyclic Systems via Knoevenagel Condensation

| Reactants | Catalyst | Product | Yield (%) | Reference |

| Aromatic aldehyde, this compound, ethyl vinyl ether/2,3-dihydrofuran | InCl3 (1 mol%) | Pyrano[2,3-d]pyrimidines and Furopyrano[2,3-d]pyrimidines | 80-99 | nih.govscienceopen.com |

| Isocyanides, pyridinecarbaldehydes, this compound | None specified | 5-Aryl-6-(alkyl- or aryl-amino)-1,3-dimethylfuro[2,3-d]pyrimidine derivatives | Not specified | sigmaaldrich.com |

Catalytic Role in Carbon-Carbon Bond Formation

Michael Addition Reactions

This compound can act as a Michael donor, undergoing conjugate addition to α,β-unsaturated compounds. mdpi.comnih.gov This reaction is a valuable tool for the formation of new carbon-carbon bonds and the synthesis of complex molecules.

A significant application of the Michael addition involving this compound is in tandem Aldol-Michael reactions for the synthesis of bis-pyrimidine derivatives. researchgate.netnajah.edu This one-pot, three-component reaction between two molecules of a barbituric acid derivative and various aldehydes proceeds efficiently in an aqueous diethylamine medium. researchgate.net This approach is considered environmentally friendly and offers high yields (88%–99%) and shorter reaction times. researchgate.net The resulting bis-pyrimidine derivatives are of interest due to the diverse biological activities associated with 5-alkylated barbituric acids. researchgate.net The reaction of this compound, dimedone, and an aldehyde in the presence of aqueous diethylamine also proceeds via a tandem Aldol-Michael addition to yield novel zwitterionic derivatives. nih.govd-nb.info

Table 3: Synthesis of Bis-Pyrimidine Derivatives via Tandem Aldol-Michael Reaction

| Barbituric Acid Derivative | Aldehyde | Catalyst/Medium | Product | Yield (%) | Reference |

| This compound (2 equiv.) | Benzaldehyde | Diethylamine/Water | Bis-pyrimidine derivative | 99 | researchgate.net |

| This compound, Dimedone | Benzaldehyde | Diethylamine/Water | Zwitterionic derivative | 98 | nih.gov |

| This compound, Dimedone | 2-Naphthaldehyde | Diethylamine/Water | Zwitterionic derivative | 94 | d-nb.info |

The Michael addition of this compound to nitroalkenes provides an efficient route to various pyrimidine derivatives. mdpi.comnih.gov This reaction has been successfully carried out in green solvents, such as water, with diethylamine as a catalyst. mdpi.comnih.gov The use of an aqueous medium makes this synthetic strategy economically and environmentally benign. mdpi.comnih.gov The reaction works well with a range of substituted nitroalkenes, including those with either electron-withdrawing or electron-donating groups, affording the desired products in excellent yields (88%–99%). mdpi.com The reaction mechanism likely involves the formation of an enolate from this compound, facilitated by the amine base, which then acts as the nucleophile in the Michael addition. mdpi.com

Table 4: Michael Addition of this compound to Nitroalkenes

| Nitroalkene | Catalyst/Medium | Product | Yield (%) | Reference |

| (E)-(2-Nitrovinyl)benzene | Diethylamine/Water | 1,3-Dimethyl-5-(2-nitro-1-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 99 | mdpi.com |

| (E)-2,4-Dichloro-1-(2-nitrovinyl)benzene | Diethylamine/Water | 5-(1-(2,4-Dichlorophenyl)-2-nitroethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 90 | mdpi.com |

| (E)-1-Methoxy-4-(2-nitrovinyl)benzene | Diethylamine/Water | 5-(1-(4-Methoxyphenyl)-2-nitroethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 89 | mdpi.com |

| (E)-1-Chloro-4-(2-nitrovinyl)benzene | Diethylamine/Water | 5-(1-(4-Chlorophenyl)-2-nitroethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | 91 | mdpi.com |

| (E)-2-(2-Nitrovinyl)thiophene | Diethylamine/Water | 1,3-Dimethyl-5-(2-nitro-1-(thiophen-2-yl)ethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 95 | mdpi.com |

| (E)-1-Nitroprop-1-ene | Diethylamine/Water | 1,3-Dimethyl-5-(1-nitropropan-2-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | 96 | mdpi.com |

Vinylogous Michael Addition in Spiro Compound Synthesis

The vinylogous Michael addition serves as a critical step in the synthesis of complex spiro compounds originating from this compound. This reaction pathway is integral to domino reactions that construct highly functionalized spiroheterocycles. For instance, in the synthesis of spiro[naphthalene-2,5'-pyrimidine] derivatives, the reaction mechanism involves a vinylogous Michael addition. rsc.orgvivekanandcollege.ac.in The process is initiated by the formation of a carbanion from a suitable reagent, which then attacks a Knoevenagel condensation product derived from an aldehyde and this compound. vivekanandcollege.ac.in This sequence highlights the role of α,α-dicyanoalkenes, which act as electrophiles, with their γ-position activated by strong electron-withdrawing groups, making them susceptible to Michael addition. rsc.org

In one reported mechanism, a basic ionic liquid facilitates the formation of a carbanion, which subsequently attacks the Knoevenagel product of an aldehyde and this compound, proceeding through a vinylogous Michael addition pathway. vivekanandcollege.ac.in This intermediate then undergoes an intramolecular nucleophilic reaction and isomerization to yield the final spiro compound. vivekanandcollege.ac.in Another study describes two independent and consecutive intermolecular Michael additions of this compound to 2,6-diarylidenecyclohexanone, an α,β-unsaturated ketone, to produce a new class of bis(1,3-dialkylpyrimidine) derivatives. researchgate.net This demonstrates the versatility of the Michael addition in creating complex, multi-component structures from this compound. researchgate.net

Substitution Reactions with Amines and Derivative Formation

This compound readily undergoes reactions with various amines, leading to the formation of distinct derivatives, primarily barbiturate salts. researchgate.netunibo.itrsc.org These reactions can be carried out under different conditions, including in solution and through novel solid-gas phase interactions. researchgate.netrsc.org The nature of the amine and the reaction conditions significantly influence the final product, which can range from simple salts to more complex dimerization products upon recrystallization. researchgate.netrsc.org

The acidic nature of the methylene protons in this compound (DMBA) facilitates its reaction with amines to form the corresponding barbiturate salts. researchgate.netrsc.org When solid DMBA is exposed to vapors of ammonia (NH₃), methylamine (NH₂(CH₃)), and dimethylamine (NH(CH₃)₂), it quantitatively converts into the respective crystalline ammonium salts. researchgate.netrsc.orgrsc.org These reactions result in the formation of [NH₄]DMB, [NH₃(CH₃)]DMB, and [NH₂(CH₃)₂]DMB, where DMB represents the dimethylbarbiturate anion. researchgate.netrsc.orgrsc.org

The formation of these salts is a result of a proton transfer from the acidic C5-methylene group of the barbituric acid ring to the basic amine. The resulting products are stabilized by charge-assisted hydrogen bonds between the ammonium cations and the barbiturate anions. researchgate.net However, the stability and subsequent reactivity of these salts can vary. For instance, recrystallization of the methylammonium salt from methanol can lead to dimerization products, indicating that the simple salt is only accessible via the direct solid-gas reaction. researchgate.netrsc.org

The solvent-free reaction between solid this compound (DMBA) and volatile amines represents an environmentally favorable method for derivative synthesis. rsc.org These solid-gas reactions have been investigated by exposing crystalline DMBA to vapors of ammonia, methylamine, and dimethylamine. researchgate.netrsc.orgrsc.org The progress of these reactions can be monitored using solid-state UV-Vis spectroscopy, which detects changes as the solid acid converts to the salt. researchgate.netrsc.org

The resulting crystalline products have been thoroughly characterized using a suite of analytical techniques. researchgate.netrsc.org X-ray powder diffraction (XRPD) analysis confirms the complete conversion of DMBA into new crystalline products, with no unreacted starting material detected after sufficient exposure time. researchgate.netrsc.org Single-crystal X-ray diffraction has been used to determine the precise structures of the ammonium and dimethylammonium salts, revealing the hydrogen bonding patterns that define their crystal lattices. researchgate.netrsc.orgrsc.org Further characterization is provided by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), which detail the thermal properties of the salts, including the temperatures at which the amines are released. researchgate.netrsc.orgrsc.org

| Amine Reactant | Product Designation | Chemical Formula of Product | Characterization Methods | Reference |

|---|---|---|---|---|

| Ammonia (NH₃) | 1 | [NH₄]DMB | XRPD, DSC, TGA, UV-Vis, Single-Crystal X-ray Diffraction | researchgate.netrsc.org |

| Methylamine (NH₂(CH₃)) | 2 | [NH₃(CH₃)]DMB | XRPD, DSC, TGA, UV-Vis | researchgate.netrsc.org |

| Dimethylamine (NH(CH₃)₂) | 3 | [NH₂(CH₃)₂]DMB | XRPD, DSC, TGA, UV-Vis, Single-Crystal X-ray Diffraction | researchgate.netrsc.org |

Formation of Barbiturate Salts

Spirocyclization Processes

Spirocyclization reactions involving this compound are a key strategy for synthesizing a diverse range of spiro compounds, which are characterized by two rings connected through a single shared atom. scientificlabs.co.ukrsc.org These processes often employ sequential, one-pot catalytic methods to achieve high complexity in a single operation. rsc.orgsigmaaldrich.com

Microwave irradiation has been effectively used to promote the indirect functionalization of alcohols with this compound, culminating in spirocyclization. rsc.orgsigmaaldrich.com This process is achieved through a sequential one-pot Ir(III)/Pd(0) catalyzed reaction. scientificlabs.co.ukrsc.org The methodology involves the formation of three new carbon-carbon bonds, a spirocyclic ring, and a di- or tri-substituted exocyclic alkene in a single synthetic operation. rsc.orglookchem.com This efficient technique highlights the utility of microwave assistance in accelerating complex organic transformations and constructing intricate spirocyclic architectures. rsc.orgsigmaaldrich.comnbinno.com

A facile and green synthetic approach has been developed for producing functionalized spiro[naphthalene-2,5'-pyrimidine]-4-carbonitrile derivatives through a one-pot, three-component condensation reaction. rsc.orgrsc.orgresearchgate.net This reaction brings together this compound, various aldehydes, and cyclohexylidene malononitrile. rsc.orgrsc.org The process is efficiently catalyzed by 1,4-diazabicyclo[2.2.2]octane (DBU) in ethanol at room temperature, representing a method with mild reaction conditions. rsc.org Key features of this protocol include high yields, short reaction times, and straightforward product separation. rsc.orgrsc.org The structure of the resulting spiro compounds has been confirmed by spectral data and, in specific cases, by X-ray crystallography. rsc.orgrsc.org This multicomponent domino reaction proceeds via a Knoevenagel condensation followed by a vinylogous Michael addition. rsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Key Features | Reference |

|---|---|---|---|---|---|---|

| This compound | Aromatic Aldehydes | Cyclohexylidene malononitrile | DBU (10 mol%) | Ethanol | Mild conditions, high yields, short reaction time, easy separation | rsc.orgrsc.org |

Single-Step Synthesis of Spirobarbituric Acids via Phase Transfer Catalysis

A direct and efficient method for the synthesis of spirobarbituric acids from this compound has been developed utilizing phase transfer catalysis (PTC). niscpr.res.in This single-step approach involves the reaction of this compound with various dihaloalkanes in the presence of a phase transfer catalyst, offering a significant improvement over traditional multi-step methods that often suffer from low yields. niscpr.res.in

The reaction is typically carried out using potassium carbonate (K2CO3) as the base and tetrabutylammonium hydrogen sulphate (TBAHSO4) as the phase transfer catalyst in a solvent such as dimethylformamide (DMF). niscpr.res.inresearchgate.net The catalyst facilitates the transfer of the barbiturate anion from the solid or aqueous phase to the organic phase, where it can react with the dihaloalkane. niscpr.res.in This methodology has been successfully applied to synthesize a range of spiro compounds, including spiro[2.5], spiro[4.5], and spiro[5.5] systems. niscpr.res.in

For instance, the reaction of this compound with 1,2-dibromoethane under these conditions yields 5,7-dimethyl-5,7-diaza-spiro[2.5]octane-4,6,8-trione with a 70% yield based on the consumed starting material. niscpr.res.in Similarly, reactions with other dihaloalkanes like 1,4-dibromobutane and 1,5-dibromopentane produce the corresponding spiro compounds in good yields. niscpr.res.in

Table 1: Synthesis of Spirobarbiturates from this compound via Phase Transfer Catalysis niscpr.res.in

| Dihaloalkane | Product | Yield* |

|---|---|---|

| 1,2-Dibromoethane | 5,7-Dimethyl-5,7-diaza-spiro[2.5]octane-4,6,8-trione | 70% |

| 1,4-Dibromobutane | 7,9-Diaza-spiro[4.5]decane-6,8,10-trione, 7,9-dimethyl- | 65% |

| 1,5-Dibromopentane | 8,10-Diaza-spiro[5.5]undecane-7,9,11-trione, 8,10-dimethyl- | 60% |

Yield based on consumed this compound.

This phase transfer catalysis method provides a more accessible route to spirobarbituric acids, which are valuable scaffolds in medicinal chemistry. niscpr.res.in Other modern approaches to spirobarbituric acid derivatives include cascade cyclization reactions and multicomponent reactions (MCRs), which can generate complex molecular architectures with high efficiency. mdpi.combeilstein-journals.orgresearchgate.netmdpi.com

Trimerization Studies and Mechanistic Insights

Under specific experimental conditions, this compound undergoes trimerization to form a stable trimer, a behavior that contrasts with the dimerization observed for the structurally related Meldrum's acid. mdpi.com Theoretical studies using density functional theory (DFT) have been employed to understand the driving forces behind this distinct reactivity. mdpi.com

The formation of the this compound trimer is proposed to proceed through an in-situ generated carbene intermediate. mdpi.com The reaction of three molecules of the corresponding carbene is believed to occur in a concerted step to yield the final trimeric structure. mdpi.com

Comparison with Meldrum's Acid Dimerization

While both this compound and Meldrum's acid possess an acidic methylene group between two carbonyls and exhibit similar reactivity in many condensation reactions, their behavior under conditions conducive to self-condensation is markedly different. mdpi.com Meldrum's acid forms a dimer, whereas this compound yields a trimer. niscpr.res.inmdpi.com

Computational studies have provided a rationale for this divergence. The investigations revealed that for this compound, the transition state leading to the trimer is lower in energy and therefore more stable than the transition state for the hypothetical dimer. mdpi.com Conversely, for Meldrum's acid, the activation energy for the formation of the dimer is lower than that required for a trimer, thus favoring dimerization. mdpi.com

Table 2: Theoretical Comparison of Dimer vs. Trimer Formation mdpi.com

| Compound | Favored Product | Theoretical Justification |

|---|---|---|

| This compound | Trimer | The transition state for trimer formation is more stable (lower in energy) than for dimer formation. |

| Meldrum's Acid | Dimer | The transition state for dimer formation is more stable (lower in energy) than for trimer formation. |

Role of Carbene Intermediates

The mechanism for the trimerization of this compound involves the formation of a heterocyclic carbene as a key intermediate. mdpi.com This carbene, specifically a this compound carbene, is generated in situ. mdpi.com The subsequent reaction of three molecules of this carbene intermediate leads to the stable trimer. mdpi.com The involvement of carbenes, which are neutral, divalent carbon species, is a critical aspect of this transformation, dictating the ultimate trimeric structure observed. mdpi.comnih.gov

Reactions with Phosphoranes and Ylide Formation

This compound, as a strong CH-acid, readily participates in reactions with various phosphorus compounds, particularly triphenylphosphine, in the presence of acetylenic esters to form stable phosphorus ylides. dntb.gov.uaresearchgate.net These reactions are often multicomponent processes, combining the barbiturate, triphenylphosphine, and an activated alkyne in a single pot. dntb.gov.uaresearchgate.net

The general mechanism involves the initial nucleophilic addition of triphenylphosphine to the electron-deficient alkyne, generating a zwitterionic intermediate. dntb.gov.uaresearchgate.net This intermediate is then protonated by this compound. The resulting barbiturate anion combines with the vinylphosphonium cation, and a subsequent proton transfer yields a stable 1,4-diionic phosphonium betaine, which is a type of ylide. dntb.gov.ua

In a notable example, the reaction of 5-formyl-1,3-dimethylbarbituric acid with ethoxycarbonylmethylenetriphenylphosphorane does not lead to the expected acrylate product via a Wittig reaction. Instead, it forms a novel, stable phosphorus ylide/phosphorane adduct. mdpi.com Efficient methods for synthesizing these ylides have been developed, including reactions in aqueous media using surfactants like sodium dodecyl sulfate, which aligns with green chemistry principles. researchgate.net

Table 3: Examples of Ylide Formation from this compound

| Reactants | Product Type | Reference |

|---|---|---|

| Triphenylphosphine, Dialkyl acetylenedicarboxylates, this compound | Stable phosphorus ylides and 1,4-diionic organophosphorus compounds | researchgate.net |

| Triphenylphosphine, Alkyl propiolates, this compound | Stable 1,4-diionic phosphonium betaines | dntb.gov.ua |

| 5-Formyl-1,3-dimethylbarbituric acid, Ethoxycarbonylmethylenetriphenylphosphorane | Novel phosphorus ylide/phosphorane adduct | mdpi.com |

| 2,3-Dihydro-1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene, Aqueous formaldehyde, this compound, then PPh3 | Triphenylphosphoniomethyl-1,3-perhydrodiazin-5-yl-phosphonium ylide | researchgate.net |

These ylides are not merely chemical curiosities; they are stable, isolable compounds and serve as important intermediates in organic synthesis. dntb.gov.ua The stabilization of the ylidic carbanion is attributed to the delocalization of electrons, often involving the adjacent carbonyl groups of the barbiturate ring.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculationsniscpr.res.in

Quantum chemical calculations have been employed to investigate the fundamental properties of 1,3-Dimethylbarbituric acid at the molecular level. These calculations, particularly using Density Functional Theory (DFT), have provided detailed information about its optimized geometry, vibrational modes, and electronic orbitals. niscpr.res.inniscpr.res.in

The geometry of this compound has been optimized using various levels of theory to find its most stable conformation. niscpr.res.inrltsc.edu.in The most commonly employed method is the B3LYP functional combined with the 6-31G(d,p) basis set. niscpr.res.inrltsc.edu.inacs.org Initial optimizations are often performed at the Hartree-Fock (HF) level, with the results used as a starting point for the more accurate DFT calculations. niscpr.res.in These computations characterize all stationary points as minima on the potential energy surface. niscpr.res.in

The optimized structure calculations provide theoretical values for bond lengths and angles. niscpr.res.in For instance, studies have reported the calculated geometric parameters, although a direct comparison with experimental crystal structure data can be complex due to intermolecular interactions like hydrogen bonding in the solid state. niscpr.res.in Quantum chemical calculations have also determined the standard molar enthalpy of formation in the gas phase. acs.orgnih.gov

Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-31G(d,p)) This table is interactive. Click on headers to sort.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-N1 | 1.383 Å |

| Bond Length | N1-C6 | 1.393 Å |

| Bond Length | C6-C5 | 1.512 Å |

| Bond Length | C5-C4 | 1.512 Å |

| Bond Length | C4-N3 | 1.393 Å |

| Bond Length | N3-C2 | 1.383 Å |

| Bond Length | C4=O8 | 1.218 Å |

| Bond Length | C6=O7 | 1.218 Å |

| Bond Length | C2=O9 | 1.221 Å |

| Bond Angle | C2-N1-C6 | 124.6° |

| Bond Angle | N1-C6-C5 | 115.9° |

| Bond Angle | C6-C5-C4 | 113.6° |

| Bond Angle | C5-C4-N3 | 115.9° |

| Bond Angle | C4-N3-C2 | 124.6° |

Data sourced from theoretical calculations presented in research articles. niscpr.res.in

Vibrational spectroscopy, combined with quantum chemical calculations, offers a detailed understanding of the normal modes of this compound. niscpr.res.in Theoretical vibrational wavenumbers are calculated using methods like B3LYP with a 6-31G(d,p) basis set. niscpr.res.inniscpr.res.inresearchgate.net These calculated frequencies are often scaled to better match the experimental data obtained from FT-IR and FT-Raman spectroscopy. rsc.org

The analysis shows a strong correlation between the theoretical and experimental spectra, allowing for a precise assignment of vibrational bands. niscpr.res.in For example, the characteristic C=O stretching vibrations observed experimentally between 1700 and 1713 cm⁻¹ show good agreement with the scaled values calculated by the B3LYP method. niscpr.res.in

Table 2: Comparison of Experimental and Calculated Vibrational Wavenumbers (cm⁻¹) for this compound This table is interactive. Click on headers to sort.

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-31G(d,p)) |

|---|---|---|---|

| C=O Stretching | 1713 | - | 1705 |

| C=O Stretching | 1700 | 1705 | 1723 |

| C=O Stretching | - | - | 1762 |

| CH₂ Scissoring | 1465 | 1466 | 1459 |

| CH₃ Bending | 1435 | 1435 | 1437 |

| Ring Stretching | 1380 | 1380 | 1378 |

Data sourced from spectroscopic and computational studies. niscpr.res.in

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. niscpr.res.inbohrium.com For this compound, the HOMO and LUMO energies have been calculated using DFT. niscpr.res.inniscpr.res.inrsc.org

The energy gap (ΔE) between the HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability. bohrium.com Analysis of this compound reveals that the HOMO is primarily located on the methyl and carbonyl groups, while the LUMO is delocalized over the heterocyclic ring. niscpr.res.in This distribution implies that the HOMO → LUMO transition involves a charge transfer from the substituents to the ring, a key factor in its chemical behavior. niscpr.res.inniscpr.res.in

Table 3: Calculated HOMO-LUMO Energies for this compound This table is interactive. Click on headers to sort.

| Parameter | Method | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | B3LYP/6-31G(d,p) | -7.21 |

| LUMO Energy | B3LYP/6-31G(d,p) | -1.50 |

| Energy Gap (ΔE) | B3LYP/6-31G(d,p) | 5.71 |

Values are representative of those found in theoretical studies. niscpr.res.in

Vibrational Wave Number Analysis

Density Functional Theory (DFT) Investigationsyu.edu.jo

DFT has been instrumental in exploring more complex chemical phenomena involving this compound, such as its aggregation behavior and the stability of reaction intermediates. yu.edu.joresearchgate.netyu.edu.jo

Experimental observations have shown that under certain conditions, this compound forms a trimer. yu.edu.joyu.edu.jo This is in contrast to the related Meldrum's acid, which tends to form a dimer. DFT calculations, specifically at the EDF2/6-31G* level, have been used to provide a theoretical justification for this difference in reactivity. yu.edu.joyu.edu.jo

The proposed mechanism involves the in-situ formation of a this compound carbene. yu.edu.jo Three molecules of this carbene intermediate are suggested to react in a concerted step to yield the stable trimer. yu.edu.jo Computational analysis of the molecular energies of the hypothetical dimer and the observed trimer revealed that the trimer is thermodynamically more stable. yu.edu.jo

To explain the preferential formation of the trimer over a potential dimer, the stability of the respective transition states was investigated using DFT. yu.edu.jo The calculations revealed that the proposed transition state leading to the trimer is more stable than the transition state for the formation of a hypothetical dimer. yu.edu.joyu.edu.jo This indicates that the trimerization process is not only thermodynamically favored but also kinetically accessible. yu.edu.jo The lower activation energy for the trimer formation pathway provides a clear rationale for why this compound yields a trimer as the final product under the studied reaction conditions. yu.edu.jo

Table 4: Calculated Relative Energies for this compound Aggregates This table is interactive. Click on headers to sort.

| Species | Calculation Level | Relative Energy (kcal/mol) |

|---|---|---|

| Monomer Carbene | EDF2/6-31G* | 0.0 (Reference) |

| Hypothetical Dimer | EDF2/6-31G* | -45.8 |

| Trimer | EDF2/6-31G* | -132.8 |

Energies are relative to three monomer carbene units. Data sourced from DFT studies. yu.edu.jo

Molecular and Electronic Structure Analysis

Theoretical studies of this compound have provided significant insights into its molecular and electronic properties. Computational analyses, particularly using methods like G3 and G4, have been conducted to understand the molecule's geometry and electronic distribution. acs.orgnih.gov

Quantum chemical calculations, such as those using density functional theory (DFT) with the B3LYP method and a 6-31G(d,p) basis set, have been employed to determine the optimized structural parameters. niscpr.res.in These calculations reveal that the molecule does not undergo enolization in its crystalline form. Instead of forming traditional hydrogen-bonded chains, the crystal structure is held together by C-H···O interactions and putative donor-acceptor interactions between carbonyl groups. niscpr.res.in The calculated bond length for the carbonyl groups (C=O) is approximately 1.217 Å, indicating these groups are not significantly influenced by other parts of the molecule. niscpr.res.in While there are minor discrepancies between theoretical and experimental values, the optimized geometry from these computational models provides a reliable basis for further analysis. niscpr.res.in

The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies indicates that charge transfer occurs within the molecule. niscpr.res.in This electronic feature is crucial for understanding the molecule's reactivity and spectroscopic behavior.

Thermochemical Studies

Thermochemical investigations of this compound have been crucial in determining its energetic properties. These studies combine experimental techniques with computational methods to provide a comprehensive understanding of the compound's stability and energy profile. acs.orgnih.gov

Standard Molar Enthalpy of Formation in Gas Phase

The standard molar enthalpy of formation in the gas phase (ΔfHm°(g)) for this compound has been determined through a combination of experimental measurements and theoretical calculations. acs.orgnih.gov The experimental value was derived from the standard molar enthalpy of formation in the crystalline state and the enthalpy of sublimation. acs.orgnih.gov

The standard molar enthalpy of formation in the crystalline state was determined to be -639.6 ± 1.9 kJ·mol−1 by static bomb combustion calorimetry. acs.orgnih.gov Combining this with the experimentally determined enthalpy of sublimation, the gas-phase enthalpy of formation at 298.15 K was calculated to be -547.3 ± 2.0 kJ·mol−1. acs.orgnih.govresearchgate.net

Theoretical calculations performed at the G3 and G4 levels of theory show very good agreement with the experimental value, further validating the results. acs.orgresearchgate.net

Table 1: Standard Molar Enthalpy of Formation of this compound at T = 298.15 K

Enthalpy of Sublimation Determination

The enthalpy of sublimation (ΔcrgHm) of this compound at T = 298.15 K was determined using the transpiration method, which involves passing a saturated stream of nitrogen over the sample. acs.orgnih.govresearchgate.net This experimental technique yielded a value of 92.3 ± 0.6 kJ·mol−1. acs.orgnih.govresearchgate.net This value is critical for relating the thermochemical properties of the solid state to the gaseous state, enabling the calculation of the gas-phase enthalpy of formation. acs.org

Table 2: Enthalpy of Sublimation of this compound at T = 298.15 K

Structure-Energy Relationships

The study of this compound contributes to a broader understanding of structure-energy relationships within the barbiturate family of compounds. acs.orgsigmaaldrich.com By comparing the experimental and computational thermochemical data of this compound with related molecules, insights can be gained into how structural modifications, such as the addition of methyl groups, affect the compound's energetic properties. acs.orgnih.gov

The excellent agreement between the experimentally determined gas-phase enthalpy of formation and the values calculated using high-level computational methods like G3 and G4 demonstrates the reliability of these theoretical models for predicting the thermochemical properties of barbiturates. acs.orgresearchgate.net This consistency is fundamental for establishing robust structure-energy correlations that can be used to estimate the properties of other, less-studied derivatives in this chemical class.

Analytical Methodologies for Research Characterization

Spectroscopic Techniques

Spectroscopy plays a pivotal role in elucidating the structural features of 1,3-Dimethylbarbituric acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV/Vis spectroscopy are routinely used to provide a wealth of information. researchgate.netniscpr.res.inniscpr.res.inresearchgate.netresearchgate.net

NMR spectroscopy is a powerful tool for determining the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide distinct signals that correspond to the different chemical environments of the hydrogen and carbon atoms within the molecule.

¹H NMR: The ¹H NMR spectrum of this compound typically shows a singlet for the two equivalent methyl groups attached to the nitrogen atoms. semanticscholar.org Another characteristic signal is a triplet corresponding to the methylene protons of the pyrimidine ring. niscpr.res.in In a derivative, 5-acetyl-1,3-dimethylbarbituric acid, the ¹H NMR spectrum in DMSO-d6 shows singlets at δ 3.33 and δ 3.37 ppm for the two N-CH₃ groups, and a singlet at δ 2.72 ppm for the acetyl methyl group. dergipark.org.tr For a spiro derivative, signals for the N-CH₃ groups were observed as singlets at δ 3.18 and δ 3.36 ppm. mdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. For derivatives of this compound, signals for the amide carbonyl groups are typically found around 168 and 153 ppm, while the ketone carbonyl signal appears near 195 ppm. semanticscholar.org In another study, the methyl carbons of the this compound moiety in a derivative showed signals at 28.9 and 29.0 ppm. sci-hub.se A detailed study of this compound in aqueous solutions of varying acidity showed that at a pH of 2 or lower, the spectra exclusively contain signals of the neutral molecule, whereas at a pH of 7 or higher, only the signals of the corresponding anion are observed. researchgate.net Dynamic broadening of signals is seen in spectra recorded at a pH below 7. researchgate.net

Interactive Data Table: Representative NMR Data for this compound and Derivatives

| Compound/Derivative | Solvent | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| 5-[2-aryl-2-oxo-ethyl]-1,3-dimethylpyrimidine-2,4,6-trione | CDCl₃ | ¹H | 3.35–3.37 | s | N-CH₃ | semanticscholar.org |

| 5-[2-aryl-2-oxo-ethyl]-1,3-dimethylpyrimidine-2,4,6-trione | CDCl₃ | ¹³C | ~168, ~153 | s | Amide C=O | semanticscholar.org |

| 5-acetyl-1,3-dimethylbarbituric acid | DMSO-d6 | ¹H | 3.33, 3.37 | s | N-CH₃ | dergipark.org.tr |

| 1,3-Dimethyl-3′,5-diphenyl-1,5-dihydro-2H,5′H-spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole]-2,4,5′(3H)-trione | DMSO-d6 | ¹H | 3.18, 3.36 | s | N-CH₃ | mdpi.com |

| This compound derivative | - | ¹³C | 28.9, 29.0 | - | N-CH₃ | sci-hub.se |

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, offers valuable information about the functional groups present in this compound. niscpr.res.inresearchgate.net

FT-IR: The FT-IR spectrum of this compound recorded in the solid phase (4000-400 cm⁻¹) and gas phase (5000-400 cm⁻¹) has been extensively studied. niscpr.res.inniscpr.res.in For 5-acetyl-1,3-dimethylbarbituric acid, characteristic vibrational bands for the carbonyl groups (ν(C=O)) are observed in the range of 1722–1656 cm⁻¹, and a band for the C-O stretch (ν(C-O)) appears at 1221 cm⁻¹. dergipark.org.tr In a study involving the synthesis of poly(furopyrimidine)s, the C=O stretching vibration of N,N′-dimethylbarbituric acid was noted at 1720 cm⁻¹. nih.gov

FT-Raman: The FT-Raman spectrum of solid this compound has been recorded in the 50-3500 cm⁻¹ range using a Nd:YAG laser. niscpr.res.inniscpr.res.in These studies, often complemented by quantum chemical calculations, allow for a detailed interpretation of the vibrational modes of the molecule. niscpr.res.inniscpr.res.inacs.org

Interactive Data Table: Key Vibrational Frequencies for this compound and Derivatives

| Compound/Derivative | Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

| 5-acetyl-1,3-dimethylbarbituric acid | FT-IR (ATR) | 1722, 1690, 1656 | ν(C=O) | dergipark.org.tr |

| 5-acetyl-1,3-dimethylbarbituric acid | FT-IR (ATR) | 1221 | ν(C-O) | dergipark.org.tr |

| N,N′-dimethylbarbituric acid | FT-IR | 1720 | ν(C=O) | nih.gov |

| This compound | FT-IR (solid) | 4000-400 | - | niscpr.res.inniscpr.res.in |

| This compound | FT-Raman (solid) | 3500-50 | - | niscpr.res.inniscpr.res.in |

UV/Vis spectroscopy is a valuable technique for monitoring solid-gas reactions involving this compound. researchgate.netrsc.org For instance, the reactions of solid this compound with ammonia and volatile amines have been monitored by solid-state UV/Vis spectroscopy. researchgate.netrsc.orgrsc.org A thin film of this compound deposited on a quartz plate can be used for these measurements. rsc.org The UV-Vis spectrum of this compound in solution shows a band at 259 nm, which is attributed to a keto-enol equilibrium. researchgate.net Upon reaction with amines, this band increases in intensity, while another band at 223 nm disappears. researchgate.net

Infrared (IR) Spectroscopy (FT-IR, FT-Raman)

X-ray Diffraction Studies

X-ray diffraction is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound and its derivatives. niscpr.res.infigshare.comnih.gov

Single crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and crystal packing. The molecular structure of a divinylbipyrrole derived from this compound was determined using this method. cuny.edu Similarly, the structure of dimethyl ammonium 5-(2,4-dinitrophenyl)-1,3-dimethyl barbiturate was confirmed by single crystal X-ray diffraction, revealing a monoclinic crystal system with space group P2₁/n. niscpr.res.in In another study, the crystal structure of 5-acetyl-1,3-dimethylbarbituric acid was determined to be monoclinic with a P2₁/c space group. dergipark.org.trdergipark.org.tr The structure of this compound itself is reported to be orthorhombic with the space group Fdd2. niscpr.res.in

Interactive Data Table: Crystallographic Data for this compound and Derivatives

| Compound/Derivative | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Reference |

| This compound | Orthorhombic | Fdd2 | 15.642(3) | 29.006(6) | 6.556(1) | - | 16 | niscpr.res.in |

| 5-acetyl-1,3-dimethylbarbituric acid | Monoclinic | P 2₁/c | 8.6056(3) | 9.1602(3) | 11.9601(4) | 109.410(3) | 4 | dergipark.org.trdergipark.org.tr |

| Dimethyl ammonium 5-(2,4-dinitrophenyl)-1,3-dimethyl barbiturate | Monoclinic | P2₁/n | 11.5729(15) | 8.6857(11) | 16.701(2) | 90.59(1) | 4 | niscpr.res.in |

X-ray Powder Diffraction (XRPD) is used to characterize the crystalline nature of bulk samples of this compound and its reaction products. researchgate.netrsc.orgrsc.org It is particularly useful for identifying crystalline phases and monitoring the progress of solid-state reactions. For example, the products of the solid-gas reaction between this compound and various amines were characterized by XRPD, which confirmed that the resulting products were crystalline and that no unreacted starting material remained. rsc.orgresearchgate.net XRPD patterns can be calculated from single-crystal X-ray data and compared with experimental patterns to confirm the identity and purity of a sample. figshare.com

Single Crystal X-ray Structure Determination

Thermal Analysis

Thermal analysis techniques are pivotal in characterizing the physicochemical properties of this compound, providing insights into its thermal stability, phase transitions, and decomposition behavior. These methods measure the material's properties as a function of temperature.

Differential Scanning Calorimetry (DSC) is employed to study the thermal transitions of this compound. acs.org By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can determine parameters such as melting point and enthalpy of fusion.

Research has shown that solid this compound does not undergo any phase transitions in the temperature range of 268 K to its melting temperature at 396 K. acs.org The melting point has been consistently reported at approximately 121-123 °C. rsc.orgavantorsciences.com A detailed thermophysical study using DSC provided precise values for its fusion properties. acs.orgacs.org The isobaric molar heat capacity of the solid compound at 298.15 K has been measured as 188.5 J·mol⁻¹·K⁻¹. acs.org

Table 1: Thermophysical Properties of this compound Determined by DSC

| Parameter | Value | Reference |

|---|---|---|

| Fusion Temperature (Tfus) | 396.1 K (123°C) | acs.org |

| Enthalpy of Fusion (ΔcrlHm) | 26.5 kJ·mol⁻¹ | acs.org |

| Entropy of Fusion (ΔcrlSm) | 67.0 J·mol⁻¹·K⁻¹ | acs.org |

Data sourced from experimental studies. acs.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of this compound.

Studies involving the reaction products of this compound have utilized TGA to characterize its thermal behavior. rsc.orgresearchgate.netrsc.org TGA measurements indicate that this compound evaporates or decomposes at elevated temperatures. rsc.org For instance, in studies of its salts with various amines, the evaporation of this compound was observed to occur around 200 °C after the initial release of the amine. rsc.orgresearchgate.net The thermal decomposition process under heating is known to produce hazardous gaseous products. fishersci.comthermofisher.com

Table 2: Thermal Decomposition Data for this compound

| Observation | Temperature | Hazardous Decomposition Products | Reference |

|---|

Information compiled from analytical and safety data. rsc.orgfishersci.comthermofisher.com

Differential Scanning Calorimetry (DSC)

Mass Spectrometry (LC/MS, ESI)

Liquid Chromatography-Mass Spectrometry (LC/MS) with Electrospray Ionization (ESI) is a powerful analytical technique used for the identification and characterization of this compound and its derivatives in complex mixtures. d-nb.infonih.govtandfonline.com ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or molecular ions [M]⁺, allowing for the determination of molecular weight with high accuracy.

In synthetic chemistry research, LC/MS (ESI) is routinely used to confirm the successful formation of target molecules derived from this compound. For example, in the synthesis of Michael adducts, the reaction product of this compound with (E)-(2-nitrovinyl)benzene was analyzed by LC/MS, which showed a molecular ion peak at m/z 305 [M]⁺, confirming the structure of the resulting compound. nih.gov Similarly, the characterization of other complex derivatives has been successfully achieved using this method, where the observed mass-to-charge ratio corresponds to the expected molecular weight of the synthesized product. d-nb.infotandfonline.comscielo.org.mx This technique is essential for verifying the molecular formula of newly synthesized compounds containing the this compound scaffold. lgcstandards.com

Applications in Advanced Organic Synthesis

Building Block in Complex Molecular Architectures

The reactivity of 1,3-dimethylbarbituric acid allows it to serve as a fundamental component in the construction of intricate molecular frameworks, including enantioselective and spirocyclic systems. sigmaaldrich.comnih.gov

Enantioselective Synthesis of Isochromene Pyrimidinedione Derivatives

A significant application of this compound is in the asymmetric synthesis of complex heterocyclic structures. acs.org Research has demonstrated its use in a one-pot, three-component reaction to produce isochromene pyrimidinedione derivatives with high levels of stereocontrol. acs.orgnih.gov This process involves an organocatalytic Michael-Knoevenagel condensation followed by an inverse-electron-demand hetero-Diels-Alder reaction. acs.orgnih.gov

The reaction utilizes α,β-unsaturated aldehydes, olefinic nitroalkanes, and this compound to construct molecules with five stereocenters. acs.orgnih.gov This one-pot strategy is highly efficient, yielding the desired products with excellent diastereo- and enantioselectivities, achieving up to 99% enantiomeric excess (ee). acs.orgnih.gov The precise structure and absolute configuration of these complex products have been confirmed through X-ray analysis. acs.orgnih.gov

| Reaction Type | Key Reactants | Key Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| One-pot Michael-Knoevenagel condensation / inverse-electron-demand hetero-Diels-Alder | This compound, α,β-Unsaturated aldehydes, Olefinic nitroalkanes | Isochromene pyrimidinedione derivatives | Five stereocenters, up to 99% ee | acs.orgnih.gov |

Synthesis of Spirobicyclic Compounds via Consecutive Michael Additions

This compound is also a key substrate in the synthesis of spirobicyclic compounds, a structural motif present in many natural products. nih.govingentaconnect.com One efficient method involves a cascade [5+1] double Michael addition reaction. nih.gov In this approach, this compound reacts with diarylideneacetone derivatives. nih.gov The nucleophilic center in this compound attacks the bielectrophilic centers in the diarylideneacetone, leading to the regioselective formation of novel fluorinated spiro-heterocycles in excellent yields (94-98%). nih.gov

Another strategy employs a sequential one-pot bimetallic Ir(III)/Pd(0) catalyzed process for the synthesis of spirocycles. nih.gov This microwave-assisted reaction involves the indirect functionalization of alcohols with this compound, resulting in the formation of a spirocyclic ring and multiple new carbon-carbon bonds. nih.gov

| Method | Reactants | Product Type | Yield | Reference |

|---|---|---|---|---|

| Cascade [5+1] double Michael addition | This compound, Diarylideneacetone derivatives | Fluorinated spiro-heterocycles | 94-98% | nih.gov |

| Microwave-assisted Ir(III)/Pd(0) catalysis | This compound, Alcohols, Allenes | Spirocyclic compounds with exocyclic alkenes | Not specified | nih.gov |

Catalytic Applications

Beyond its role as a structural component, this compound also functions as a catalyst in important organic reactions. nbinno.comscientificlabs.comottokemi.com

Catalyst for Knoevenagel Condensations

This compound is an effective organocatalyst for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. nbinno.comottokemi.com It is particularly useful in condensations involving various aromatic aldehydes. sigmaaldrich.comottokemi.comfishersci.fi As an active methylene compound, it facilitates the reaction, enhancing both the rate and the yield. nbinno.comottokemi.com Specialized catalytic systems, such as a hollow, water-soluble palladium cage complex, have been shown to utilize this compound in Knoevenagel condensations with substrates like pyrene-1-carboxaldehyde. sigmaaldrich.comscientificlabs.com

Facilitation of Microwave-Promoted Functionalization

The compound plays a role in facilitating functionalization reactions accelerated by microwave irradiation. sigmaaldrich.comscientificlabs.comnih.gov A notable example is the microwave-assisted indirect functionalization of alcohols. sigmaaldrich.comnih.gov This process involves a sequential one-pot Ir(III)/Pd(0) catalyzed reaction that uses this compound to achieve spirocyclisation, demonstrating its utility in modern, energy-efficient synthetic methodologies. sigmaaldrich.comnih.gov

Precursor for Bioactive Heterocyclic Compounds

This compound is a widely used precursor for synthesizing a diverse range of heterocyclic compounds, many of which exhibit significant biological activity. nbinno.comsigmaaldrich.combohrium.com It serves as a starting material for various classes of compounds, including pyranopyrimidines, pyrrolopyrimidines, and pyrazolopyrimidines. nbinno.com

For instance, it is used in the synthesis of 5-aryl-6-(alkyl- or aryl-amino)-1,3-dimethylfuro[2,3-d]pyrimidine derivatives. sigmaaldrich.comottokemi.comfishersci.fi Furthermore, recent research has focused on synthesizing novel this compound derivatives that act as potent anti-urease agents. bohrium.com These compounds, synthesized through a multi-step process starting from this compound, have shown greater inhibitory potential against the urease enzyme than the standard inhibitor, thiourea, highlighting their potential in medicinal chemistry. bohrium.com

Pyrano[2,3-d]pyrimidine Derivatives

Spiro-Oxindole and Chromene-Based Barbituric Acid Derivatives

Applications in Materials Science

In the realm of materials science, this compound has been utilized as a building block for non-fullerene acceptors (NFAs) in organic photovoltaics (OPVs). d-nb.inforesearchgate.net Specifically, it has been used as an electron-accepting end-capping unit in the design of star-shaped NFAs. d-nb.inforesearchgate.net These materials are then blended with a donor polymer, such as P3HT, to form the active layer of an organic solar cell. d-nb.inforesearchgate.net

The introduction of this compound as an end-capping group allows for the effective tuning of the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the NFA. d-nb.info This is a critical parameter for achieving efficient charge transfer and high open-circuit voltage in OPVs. A-D-A (Acceptor-Donor-Acceptor) type small molecule acceptors based on this compound have been synthesized and investigated for their potential in OPVs. google.compolymer-korea.or.krrsc.org

| NFA Structure | Donor Polymer | Application | Key Finding | Reference |

| Star-shaped NFA with this compound end-caps | P3HT | Flexible Organic Photovoltaics | This compound effectively tunes the LUMO level. | d-nb.inforesearchgate.net |

| A-D-A type small molecule with this compound | Not specified | Organic Photovoltaics | Serves as a non-fullerene acceptor. | google.compolymer-korea.or.kr |

Use as Weak Electron-Withdrawing End Groups in Organic Semiconductors

In the field of organic electronics, the design and synthesis of non-fullerene acceptors (NFAs) are pivotal for advancing the performance of organic solar cells (OSCs). A key strategy in molecular engineering of NFAs is the use of electron-withdrawing end groups to tune the material's electronic and optical properties. This compound has emerged as a valuable building block, serving as a weak electron-withdrawing terminal unit in various NFA architectures. rsc.orgresearchgate.net Its structure allows for the fine-tuning of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which is critical for optimizing the photovoltaic performance of OSCs. wikipedia.orgossila.com

The incorporation of this compound as an end group influences the intramolecular charge transfer characteristics of the NFA molecule. This modulation of electronic properties, particularly the stabilization of the LUMO energy level, can lead to a higher open-circuit voltage (VOC), a crucial parameter for solar cell efficiency. researchgate.netrsc.org Researchers have successfully integrated this moiety into different molecular designs, including Acceptor-Donor-Acceptor (A-D-A) linear-type molecules and more complex star-shaped architectures. researchgate.net

Detailed research has demonstrated the utility of this compound in enhancing the efficiency of OSCs. For instance, A-D-A-type small molecule acceptors featuring this compound end groups have been synthesized and investigated for their potential in OSCs. researchgate.net In another application, a novel molecule, MAZ-2, which uses this compound as its weak electron-withdrawing end group, was developed as a third component for ternary organic solar cells. researchgate.net The introduction of MAZ-2 into a binary OSC system based on the donor D18 and the acceptor Y6 was found to improve the power conversion efficiency (PCE) by optimizing the phase separation, suppressing bimolecular recombination, and reducing non-radiative energy loss. researchgate.net

The research findings for representative organic semiconductors utilizing this compound end groups are summarized in the table below.

| Molecule Designation | Molecular Architecture | Key Research Findings | Reported Donor Polymer | Reference |

| MAZ-2 | Third Component for Ternary Blends | Used as a third component with this compound end groups. Improves PCE of D18:Y6 binary solar cells. | D18 | researchgate.net |

| TPA-2T-BAB | Star-Shaped Non-Fullerene Acceptor | Employs this compound (BAB) to effectively tune the LUMO energy level. Blended with P3HT for use in flexible OSCs. | P3HT | scirp.org |

| A-D-A Type NFAs | Acceptor-Donor-Acceptor (A-D-A) | Two small molecule acceptors with this structure were synthesized and characterized for OPV applications. | Not Specified | researchgate.net |

| Divinylbipyrroles | Donor-Acceptor-Donor (D-A-D) | The this compound derivative showed a fluorescent peak at 602 nm, with its electron-withdrawing nature influencing the photoluminescent properties. | Not Applicable | wikipedia.org |

These studies collectively highlight the role of this compound as a versatile and effective weak electron-withdrawing end group for the rational design of high-performance organic semiconductors.

Structure-activity Relationship Studies of Derivatives

Modification of the Pyrimidine Ring for Targeted Activity

The pyrimidine ring is a fundamental component of 1,3-dimethylbarbituric acid and its derivatives, playing a critical role in their biological activity. Studies have shown that the pyrimidine moiety is crucial for the antitubercular activity of related pyrimidine derivatives. nih.gov In the context of herbicidal activity, the introduction of a pyrimidinedione moiety has been shown to be a significant factor. mdpi.com The structural and biological diversity of the pyrimidinedione core makes it a valuable scaffold for developing new herbicides. mdpi.com

Furthermore, the fusion of other ring systems to the this compound core has led to the synthesis of novel heterocyclic compounds with distinct biological profiles. For instance, the synthesis of 8,10-dimethyl-12-aryl-12H-naphtho Current time information in Bangalore, IN.bohrium.comnih.govacs.orgpyrano[2,3-d]pyrimidine-9,11-diones has yielded compounds with notable antifungal and antibacterial activities. asianpubs.org This highlights that modifications involving the pyrimidine ring can lead to derivatives with a broad range of biological applications.

Substituent Effects on Biological Activity

The nature and position of substituents on the this compound scaffold are critical determinants of biological activity.

The C-5 position of this compound is a common site for modification, and the introduction of various alkyl and aryl groups has a profound impact on the compound's inhibitory potential against different enzymes.

In the context of urease inhibition , arylmethylene hydrazine derivatives bearing the this compound moiety have demonstrated potent activity. researchgate.net The electronic properties of the substituents on the aryl ring play a significant role. Electron-withdrawing groups, such as a nitro group, tend to enhance urease inhibitory activity, while electron-donating groups can decrease it. bohrium.com For example, a derivative with a 2-nitro benzylidene group was identified as a particularly potent urease inhibitor. researchgate.net

For PARP1 (Poly (ADP-ribose) polymerase-1) inhibition , a series of derivatives with substitutions at the C-5 position have been synthesized and evaluated. medchemexpress.comsci-hub.se Both barbituric acid and this compound derivatives have shown promise as scaffolds for PARP1 inhibitors. sci-hub.se The introduction of a 5-benzylidene group was found to increase binding affinity through hydrophobic and π-stacking interactions. sci-hub.se Further modifications, such as the addition of a phenolic group or methoxy substitutions, were explored to optimize the binding mode within the PARP1 active site. sci-hub.se

Regarding xanthine oxidase inhibition , 5-arylidene N,N'-dimethylbarbituric acid derivatives have been studied. jcsp.org.pk The inhibitory potential is largely dependent on the substitution pattern on the phenyl ring. For instance, a nitro group at the ortho position of the phenyl ring resulted in greater activity compared to para or meta positions. jcsp.org.pk This suggests that the spatial arrangement of substituents is crucial for effective enzyme inhibition. jcsp.org.pk

The following table summarizes the inhibitory activities of selected C-5 substituted this compound derivatives against various enzymes.

| Enzyme Target | Derivative Type | Key Substituent Effects | Reference |

| Urease | Arylmethylene hydrazine | Electron-withdrawing groups (e.g., 2-nitro) enhance activity. | bohrium.comresearchgate.net |

| PARP1 | 5-Benzylidene | Increased binding affinity; phenolic and methoxy groups optimize binding. | medchemexpress.comsci-hub.se |

| Xanthine Oxidase | 5-Arylidene | Ortho-nitro group on phenyl ring shows higher activity. | jcsp.org.pk |

Mechanism of Action of Derivatives

Understanding the mechanism by which these derivatives exert their biological effects is crucial for the development of more effective therapeutic agents.

Derivatives of this compound have emerged as potent inhibitors of urease, an enzyme implicated in the pathogenesis of diseases caused by Helicobacter pylori. bohrium.com

Arylmethylene hydrazine derivatives of this compound have displayed high anti-urease activity, with IC₅₀ values in the micromolar range, significantly more potent than the standard inhibitor hydroxyurea. researchgate.net Kinetic studies on the most potent compounds, such as the derivative with a 2-nitro benzylidene group, have revealed a mixed-mode of inhibition against urease. researchgate.net This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Molecular docking studies have further elucidated the binding interactions, confirming the stable interaction of these compounds within the active site of the urease protein. bohrium.com

The inhibitory potency of selected this compound derivatives against urease is presented in the table below.

| Compound | Substituent at C-5 | IC₅₀ (µM) | Inhibition Mode | Reference |

| 7h | 2-Nitro benzylidene hydrazine | 0.61 ± 0.06 | Mixed | researchgate.net |

| (IIIj) | - | More potent than thiourea | - | bohrium.com |

| (IIIg) | - | More potent than thiourea | - | bohrium.com |

| (IIIa) | - | More potent than thiourea | - | bohrium.com |

| (IIIb) | - | More potent than thiourea | - | bohrium.com |

Some derivatives of this compound have also been investigated for their potential to inhibit cholinesterase enzymes, which are key targets in the management of Alzheimer's disease. researchgate.net While the primary focus of many studies has been on other enzymatic targets, the structural similarity of the barbiturate core to other known cholinesterase inhibitors suggests that this is a promising area for further investigation. For instance, novel dihydropyranoindole derivatives containing a sulphonamide group, which can be conceptually related to modifications of the barbiturate scaffold, have shown potent acetylcholinesterase (AChE) and moderate butyrylcholinesterase (BuChE) inhibitory activity. researchgate.net This indicates the potential for developing this compound-based cholinesterase inhibitors through strategic structural modifications.

Green Chemistry Approaches in 1,3-dimethylbarbituric Acid Synthesis and Reactions

Environmentally Benign Synthetic Protocols

The development of synthetic protocols that are safe for the environment is a cornerstone of green chemistry. For reactions involving 1,3-dimethylbarbituric acid, this has primarily focused on replacing hazardous organic solvents with aqueous media and designing reactions that can proceed without a catalyst.

Water is an ideal solvent for green chemistry due to its non-toxicity, abundance, and safety. d-nb.info Various reactions involving this compound have been successfully conducted in aqueous environments, often leading to high yields and simplified work-up procedures. nih.gov

A notable example is the Michael addition of this compound to nitroalkenes, which proceeds in an aqueous diethylamine medium to produce Michael adducts in quantitative yields. nih.gov Similarly, a one-pot, three-component condensation of this compound, dimedone, and various aldehydes in aqueous diethylamine yields novel zwitterionic derivatives with excellent yields (88-98%) and short reaction times. d-nb.infonih.gov

The Knoevenagel condensation, a fundamental reaction for this compound, has also been adapted to green principles. The reaction between various aromatic and heteroaromatic aldehydes and this compound proceeds smoothly in water at room temperature, often without a catalyst, to give excellent yields of 5-benzylidene-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives. researchgate.net Other complex heterocyclic structures, such as furo[2,3-d]pyrimidines and isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidines, have also been synthesized in high yields using water as the reaction medium. bohrium.comjmaterenvironsci.com In some instances, magnetized deionized water has been used as a solvent to produce pyrano-fused pyrimidine derivatives in excellent yields (93–98%) under catalyst-free conditions. mdpi.com

Table 1: Examples of Aqueous Media Reactions with this compound

| Reaction Type | Reactants | Conditions | Product | Yield (%) | Citations |

|---|---|---|---|---|---|

| Michael Addition | This compound, (E)-(2-nitrovinyl)benzene | Water, Diethylamine, Room Temp, 1 hr | 1,3-Dimethyl-5-(2-nitro-1-phenylethyl)pyrimidine-2,4,6(1H,3H,5H)-trione | 99 | nih.gov |

| Tandem Aldol-Michael | This compound, Dimedone, Benzaldehyde | Water, Diethylamine, Room Temp, 1-2 hrs | Diethylammonium 5-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl(phenyl)methyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate | 98 | d-nb.infonih.gov |

| Knoevenagel Condensation | This compound, Benzaldehyde | Water, Room Temp, Stirring | 5-Benzylidene-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione | Excellent | researchgate.net |

| 3-Component Reaction | This compound, 2-Fluorobenzaldehyde, Cyclohexylisocyanide | Water, Room Temp | 6-(Cyclohexylamino)-5-(2-fluorophenyl)-1,3-dimethyl-5H-furo[2,3-d]pyrimidine-2,4(1H,3H)-dione | High | jmaterenvironsci.com |

| 3-Component Reaction | Arylglyoxal, this compound, 5-Aminoisoxazole | Water | Isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidine derivatives | High | bohrium.com |

Eliminating the need for a catalyst simplifies reaction procedures, reduces costs, and prevents contamination of the product and the environment with catalyst waste. Several synthetic routes involving this compound have been developed to operate efficiently without a catalyst.